![molecular formula C32H47N5O6 B12384216 (7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDI-8304 is a macrocyclic peptide that has garnered significant attention due to its potent antimalarial properties. This compound is highly selective for the proteasome of the malaria parasite Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TDI-8304 involves the formation of a macrocyclic peptide structure. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. general peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), are likely employed. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization to form the macrocyclic structure .
Industrial Production Methods
Industrial production of TDI-8304 would involve scaling up the synthetic process while ensuring the purity and consistency of the final product. This typically includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
TDI-8304 undergoes various chemical reactions, primarily focusing on its interaction with the proteasome of Plasmodium falciparum. The compound is known for its non-covalent inhibition of the proteasome, which is crucial for the parasite’s survival .
Common Reagents and Conditions
The primary reagents involved in the synthesis of TDI-8304 include protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection agents such as trifluoroacetic acid (TFA). The conditions typically involve controlled temperatures and pH to ensure the correct formation of peptide bonds .
Major Products Formed
The major product formed from the synthesis of TDI-8304 is the macrocyclic peptide itself. During its interaction with the proteasome, TDI-8304 inhibits the proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent death of the malaria parasite .
Wissenschaftliche Forschungsanwendungen
TDI-8304 has several scientific research applications, particularly in the field of antimalarial drug development. Its high selectivity for the proteasome of Plasmodium falciparum makes it a valuable tool for studying the proteasome’s role in the parasite’s life cycle. Additionally, TDI-8304’s ability to overcome resistance to artemisinin, a commonly used antimalarial drug, highlights its potential in combating drug-resistant malaria strains .
Wirkmechanismus
TDI-8304 exerts its effects by binding to the proteasome of Plasmodium falciparum. The compound specifically targets the β5 subunit of the proteasome, with the P1 cyclopentyl group projecting into the S1 pocket and the P3 morpholino group inserting into the S3 pocket. This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Artemisinin: A widely used antimalarial drug that targets the parasite’s heme metabolism.
Chloroquine: Another antimalarial drug that interferes with the parasite’s ability to detoxify heme.
Vinyl Sulfone Inhibitors: Compounds like WLW-vs that also target the proteasome but with different binding mechanisms
Uniqueness of TDI-8304
TDI-8304 is unique due to its high selectivity for the proteasome of Plasmodium falciparum over human proteasomes. This selectivity reduces the potential for off-target effects and increases the compound’s efficacy against the malaria parasite. Additionally, TDI-8304’s ability to overcome resistance to artemisinin makes it a valuable candidate for developing new antimalarial therapies .
Eigenschaften
Molekularformel |
C32H47N5O6 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
(7S,10S,13S)-N-cyclopentyl-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide |
InChI |
InChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1 |
InChI-Schlüssel |
UGEFECOTMZPOER-KCHLEUMXSA-N |
Isomerische SMILES |
C1CCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)NC3CCCC3)CCN4CCOCC4)N5CCCC5=O |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
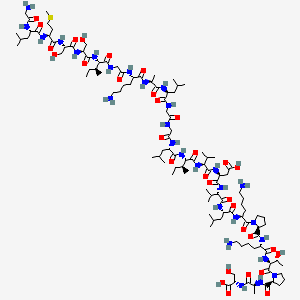
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
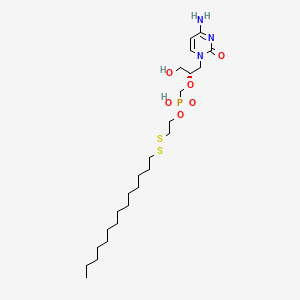
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
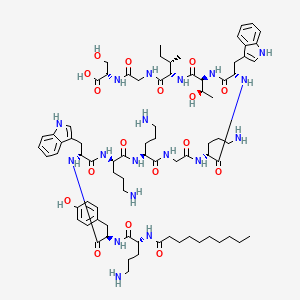
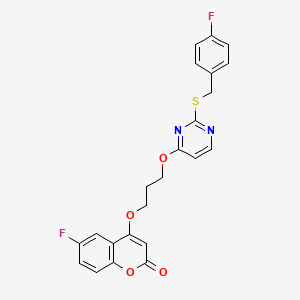
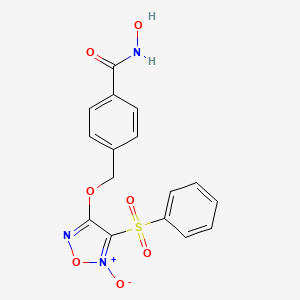
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)


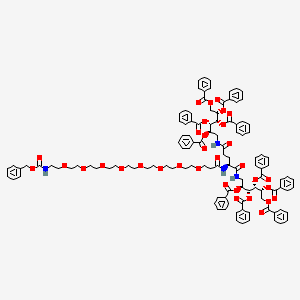
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

